Ofloxacin N-oxide

Pharmacokinetics Renal Impairment Metabolite Accumulation

Ofloxacin N-oxide (EP Impurity F) is the non-substitutable N-oxide metabolite reference standard with distinct chromatographic retention and a prolonged terminal half-life (66.1 h) in renal impairment. Supplied with full CoA and EP/USP traceability for ICH Q3A/Q3B impurity profiling, stability-indicating method development, and ANDA batch release. Dedicated HPLC or LC-MS/MS parameters required; ofloxacin methods do not apply. Ideal for pharmaceutical QC, bioanalytical, and environmental monitoring programs.

Molecular Formula C18H20FN3O5
Molecular Weight 377.4 g/mol
CAS No. 104721-52-0
Cat. No. B020490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOfloxacin N-oxide
CAS104721-52-0
Synonyms9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Acetic Acid Salt; 
Molecular FormulaC18H20FN3O5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
InChIInChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
InChIKeyMVLAUMUQGRQERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ofloxacin N-oxide (CAS 104721-52-0): Fluoroquinolone Metabolite and Pharmacopoeial Impurity Reference Standard for Analytical Method Development


Ofloxacin N-oxide (CAS 104721-52-0), chemically 4-[(RS)-6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazin-10-yl]-1-methylpiperazine 1-oxide, is the N-oxidized metabolite of the fluoroquinolone antibiotic ofloxacin [1]. Formed via oxidation of the piperazine ring nitrogen, this compound is formally designated as Ofloxacin EP Impurity F and is used as a certified reference standard for traceability against USP and EP pharmacopoeial monographs . It is a racemic mixture of diastereomers and is supplied with detailed characterization data for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing .

Why Ofloxacin N-oxide Cannot Be Substituted with Ofloxacin or Alternative Fluoroquinolone Metabolites in Analytical and Pharmacokinetic Studies


Ofloxacin N-oxide exhibits distinct physicochemical and pharmacokinetic properties that preclude direct substitution with ofloxacin, desmethyl-ofloxacin, or other fluoroquinolone N-oxides. The introduction of the N-oxide functional group at the piperazine ring nitrogen increases hydrophilicity relative to the parent drug, resulting in altered chromatographic retention behavior and differential biological barrier permeability [1]. Consequently, analytical methods developed for ofloxacin do not reliably quantify the N-oxide metabolite; dedicated HPLC or LC-MS/MS methods with distinct detection parameters are required for accurate measurement [2]. In vivo, ofloxacin N-oxide demonstrates a substantially prolonged terminal half-life (66.1 hours) in patients with impaired renal function compared to ofloxacin (approximately 13 hours in the same population), necessitating compound-specific pharmacokinetic modeling [3]. For quality control and regulatory submissions, the European Pharmacopoeia identifies Ofloxacin N-oxide as Impurity F, mandating its use as a discrete reference standard rather than allowing surrogate quantification using ofloxacin or other impurities [4]. These intrinsic differences establish ofloxacin N-oxide as a non-substitutable analytical tool and a distinct research entity for metabolism, environmental fate, and impurity profiling studies.

Quantitative Differentiation Evidence: Ofloxacin N-oxide (CAS 104721-52-0) Versus Ofloxacin and Desmethyl-Ofloxacin


Terminal Half-Life (t1/2β) of Ofloxacin N-oxide in Hemodialysis Patients Exceeds Parent Drug by Over 13-Fold

In patients with end-stage renal failure undergoing hemodialysis and receiving multiple oral doses of ofloxacin, the terminal elimination half-life (t1/2β) of ofloxacin N-oxide was measured at 66.1 hours, compared to 50.9 hours for desmethyl-ofloxacin and approximately 5–8 hours for ofloxacin in healthy subjects [1]. The peak plasma concentration (Cmax) of ofloxacin N-oxide reached only 14% of that of the parent drug despite the prolonged half-life, indicating a distinct accumulation profile that requires separate monitoring in pharmacokinetic studies [1]. In a separate study of patients with chronic renal failure, ofloxacin N-oxide was first detected in serum at 10 hours post-dose and persisted through the final sampling point at 32 hours, while ofloxacin half-life was extended to approximately 13 hours in this population [2].

Pharmacokinetics Renal Impairment Metabolite Accumulation

Hemodialysis Removability: Ofloxacin N-oxide Is Not Removed by Hemodialysis, Unlike Parent Drug

A pharmacokinetic study in hemodialysis patients with end-stage renal failure demonstrated that ofloxacin N-oxide is not removed by hemodialysis, whereas ofloxacin and desmethyl-ofloxacin are variably and only slightly removed [1]. The mean Cmax for ofloxacin N-oxide was 0.37 mg/L, while ofloxacin achieved a mean Cmax of 5.5 mg/L under the same dosing regimen (600 mg oral ofloxacin) [1]. The non-removability of the N-oxide metabolite indicates that it accumulates in patients undergoing repeated dialysis sessions, potentially serving as a biomarker of cumulative drug exposure in this population [2].

Drug Clearance Hemodialysis Therapeutic Drug Monitoring

Cerebrospinal Fluid (CSF) Penetration: Ofloxacin N-oxide Shows Reduced Blood-Brain Barrier Permeability Relative to Parent Drug

Following a single 400 mg intravenous infusion of ofloxacin, the more hydrophilic metabolite ofloxacin N-oxide passed less readily than ofloxacin into the cerebrospinal fluid (CSF), as determined by HPLC with fluorescence detection [1]. While quantitative CSF-to-plasma ratios are not reported in the primary abstract, the study explicitly establishes a rank order of barrier permeability: ofloxacin > N-desmethyl-ofloxacin ≥ ofloxacin N-oxide [1]. This differential CNS penetration profile distinguishes ofloxacin N-oxide from the parent drug and from the desmethyl metabolite, with implications for neurotoxicity assessment and CNS-targeted fluoroquinolone development programs [2].

CNS Penetration Blood-Brain Barrier Neuropharmacokinetics

Chiral HPLC-MS/MS Resolution: Ofloxacin N-oxide Enantiomers Are Simultaneously Resolved with Parent Drug Using CHIRALCEL® OZ-RH Column

A validated multi-residue chiral HPLC-MS/MS method using a CHIRALCEL® OZ-RH column achieved simultaneous chiral separation of ofloxacin and its main metabolites, including ofloxacin N-oxide and desmethyl-ofloxacin, along with moxifloxacin, prulifloxacin, ulifloxacin, flumequine, nadifloxacin, and R-(+)-besifloxacin [1]. Satisfactory enantiomeric resolution (Rs ≥ 1) was obtained for five out of eight chiral drugs, enabling quantitative enantiomeric profiling in wastewater and receiving waters [1]. The method achieved method detection limits (MDL) at low ng L⁻¹ levels (0.1 < MDL < 6.4 ng L⁻¹ in influent wastewater for ofloxacin N-oxide) with method precision <20% and relative recoveries >70% for most analytes [1].

Chiral Chromatography Environmental Monitoring Enantioselective Analysis

Pharmacopoeial Regulatory Status: Ofloxacin N-oxide Is Codified as EP Impurity F, Mandating Discrete Reference Standard Use

Ofloxacin N-oxide is formally designated as Ofloxacin EP Impurity F in the European Pharmacopoeia monograph for ofloxacin, requiring its use as a discrete, fully characterized reference standard for analytical method validation, quality control, and regulatory submissions [1]. The standard is supplied with detailed characterization data compliant with regulatory guidelines and can be used for traceability against both USP and EP pharmacopoeial standards . In contrast, ofloxacin N-oxide is not designated as a specified impurity with equivalent regulatory standing in other pharmacopoeias (e.g., the USP monograph for ofloxacin lists different specified impurities, with N-oxide variants managed under unspecified impurity limits), meaning the EP Impurity F designation creates a specific regulatory-driven procurement requirement for laboratories operating under European compliance frameworks . The compound is also recognized as an environmental contaminant of emerging concern, with monitoring in wastewater matrices increasingly mandated under EU water framework directives [2].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Metabolite Identification in Human Urine: Ofloxacin N-oxide Is Detectable by Capillary Electrophoresis with Laser-Induced Fluorescence Detection

A stereoselective capillary electrophoresis method using laser-induced fluorescence detection was developed and validated for the simultaneous separation and enantioseparation of ofloxacin and its metabolites desmethyl-ofloxacin and ofloxacin N-oxide in human urine [1]. The method was successfully applied to urine samples collected from a volunteer after oral administration of 200 mg of (±)-ofloxacin, demonstrating that ofloxacin N-oxide is detectable as a minor urinary metabolite at low concentrations [1]. This analytical platform provides enantioselective resolution not achievable with standard achiral HPLC methods, enabling research into stereoselective differences in metabolite formation and excretion .

Clinical Pharmacokinetics Bioanalysis Chiral Separation

Primary Procurement and Application Scenarios for Ofloxacin N-oxide (CAS 104721-52-0)


Pharmaceutical Quality Control: ANDA Filing and EP Impurity F Compliance

Ofloxacin N-oxide (EP Impurity F) is procured by pharmaceutical QC laboratories and generic drug manufacturers as a certified reference standard for analytical method validation, system suitability testing, and batch release testing of ofloxacin API and finished dosage forms. The compound must be supplied with full certificate of analysis and traceability to EP or USP standards to meet ICH Q3A/Q3B impurity qualification requirements . Applications include HPLC impurity profiling, stability-indicating method development, and forced degradation studies to identify and quantify N-oxide formation during storage or manufacturing .

Clinical Pharmacokinetic and Drug Metabolism Research in Renal Impairment Populations

Research groups studying fluoroquinolone pharmacokinetics in patients with chronic kidney disease or end-stage renal failure utilize ofloxacin N-oxide reference standard for the development and validation of LC-MS/MS or HPLC-fluorescence assays that quantify both parent drug and metabolites . The compound's prolonged half-life (66.1 hours in hemodialysis patients) and non-removability by dialysis make it a critical analyte for accumulation studies and therapeutic drug monitoring method development . Procurement supports studies evaluating dose adjustment requirements in renal impairment.

Environmental Fate and Wastewater-Based Epidemiology Monitoring

Environmental analytical laboratories and academic research groups procure ofloxacin N-oxide as a reference standard for quantifying human fluoroquinolone consumption markers in wastewater influent, effluent, and surface water matrices . Validated chiral HPLC-MS/MS methods achieve detection limits of 0.1–6.4 ng L⁻¹ in aqueous samples, enabling enantioselective tracking of ofloxacin usage patterns and environmental persistence . The compound serves as a biomarker to distinguish human pharmaceutical consumption from veterinary or industrial sources in environmental monitoring programs.

Cerebrospinal Fluid Pharmacokinetic Studies and Blood-Brain Barrier Research

Neuroscience and pharmacology research teams investigating CNS penetration of fluoroquinolones utilize ofloxacin N-oxide as a low-permeability control analyte in blood-brain barrier and blood-CSF barrier transport studies . Following intravenous ofloxacin administration, the differential CSF penetration of ofloxacin N-oxide relative to parent drug provides a benchmark for evaluating novel fluoroquinolone analogs with modified CNS distribution properties . Procurement supports HPLC method development for simultaneous quantification of ofloxacin and metabolites in CSF and plasma.

Metabolite Identification in Clinical Bioanalysis and Urinary Excretion Studies

Clinical research organizations and academic bioanalytical facilities procure ofloxacin N-oxide as a reference standard for peak identification and quantification in human urine and plasma samples following ofloxacin administration . Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) enables stereoselective separation of ofloxacin N-oxide enantiomers, supporting studies on enantioselective metabolism and excretion kinetics . The standard is essential for method validation in compliance with FDA and EMA bioanalytical method validation guidance.

Technical Documentation Hub

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